(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research into compounds structurally related to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has focused on their synthesis, characterization, and potential applications in various fields. For instance, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the versatility of piperidine and pyrazole derivatives in chemical synthesis (Richter et al., 2009).
Antimicrobial and Antifungal Activities
Compounds featuring a furan moiety and derivatives have been evaluated for their biological activities, including antimicrobial and antifungal effects. For example, synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been undertaken, with some showing promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in the development of new therapeutic agents (Hassan et al., 2014).
Analytical and Spectral Study
Furan ring-containing organic ligands have been synthesized and analyzed for their chelating properties and antimicrobial activity. The study of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its derivatives with various transition metals highlights the potential use of these compounds in materials science and as antimicrobial agents (Patel, 2020).
Polymerization and Material Applications
The synthesis of N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group has led to the development of multifunctional monomers for polymerization. These monomers have been used to create polymers and copolymers with potential applications in materials science, demonstrating the broad utility of acrylamide derivatives in creating advanced materials (Ling & Habicher, 2001).
Antitumor and Antioxidant Activities
Cyanoacetamide derivatives have been explored for their antitumor and antioxidant activities, exemplified by the synthesis of new benzothiophenes that have shown promising results in preliminary evaluations. This suggests a potential role for compounds with pyrazole and furan moieties in the development of new cancer treatments and antioxidant therapies (Bialy & Gouda, 2011).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-22-13-16(19(21-22)26-2)18(25)20-12-14-7-9-23(10-8-14)17(24)6-5-15-4-3-11-27-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,25)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMCDSUDDINFB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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